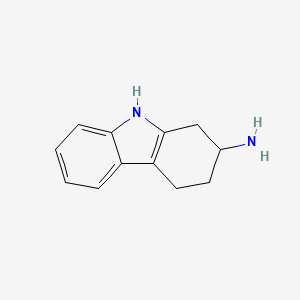

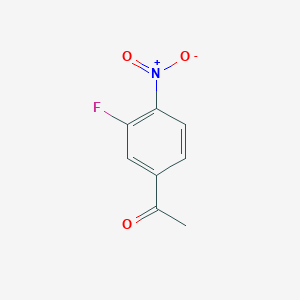

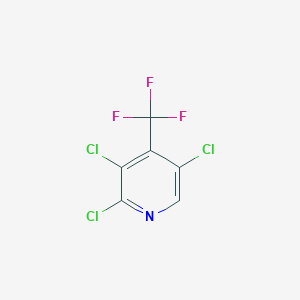

![molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6](/img/structure/B1321974.png)

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

Descripción general

Descripción

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile, also known as 7-Cl-TPCN, is a heterocyclic compound containing a pyridine ring with a chlorine atom attached to it. It is a key intermediate for the synthesis of a variety of organic compounds and has been used in a wide range of applications, from pharmaceuticals to agrochemicals. It has been studied extensively in both laboratory and industrial settings, and is becoming increasingly important in the field of organic chemistry.

Aplicaciones Científicas De Investigación

Src Kinase Inhibitory Activity

7-Chlorothieno[3,2-b]pyridine-2-carbonitrile and its derivatives have been identified as inhibitors of Src kinase activity. Studies have demonstrated that modifications of the substituents on the phenyl and phenylamino groups of these compounds can influence their Src inhibitory activity. For instance, compounds with a 2,4-dichloro-5-methoxyphenylamino group at C-7 showed superior inhibition of Src enzymatic activity (Boschelli et al., 2005). Analogues of this compound with variations in heteroaryl groups at C-2 have also been found effective in Src enzyme and cell assays (Boschelli et al., 2005).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure analysis of thieno[3,2-b]pyridine derivatives. These compounds have been synthesized and characterized using various spectroscopic methods, and their crystal structures have been solved by x-ray diffraction. The study of drug-like properties and in silico toxicity prediction of these compounds has been performed, comparing them with standard drugs (Pedrosa et al., 2013). Additionally, various synthetic routes have been explored to produce derivatives of thieno[3,2-b]pyridine, including modifications and substitutions into its ring system (Klemm & Louris, 1984).

Anticancer Activity

Some novel fused pyridine ring systems derived from this compound have been synthesized and evaluated for their anticancer activity. These compounds have shown potent to moderate growth inhibitory activity against certain cancer cell lines, such as human breast adenocarcinoma MCF-7 and colon carcinoma cell line HCT 116. Specific compounds in this category demonstrated superior potency compared to the reference drug Doxorubicin (Elansary et al., 2012).

Optical and Junction Characteristics

Studies on pyridine derivatives, including those related to this compound, have also been conducted to analyze their optical and junction characteristics. This research includes the preparation, molecular structure confirmation, and exploration of thermal, structural, and optical properties of these compounds. The findings contribute to the understanding of their potential applications in fields like optoelectronics and photosensors (Zedan et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound It’s often used in the synthesis of compounds with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Biochemical Pathways

Given its use in the synthesis of compounds with anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

Given its use in the synthesis of compounds with anticancer activity , it’s plausible that its action results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Propiedades

IUPAC Name |

7-chlorothieno[3,2-b]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFGWQPBWFCZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(SC2=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

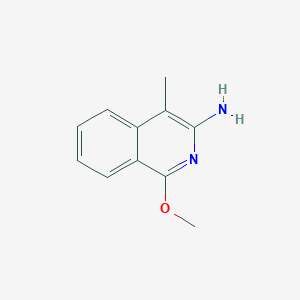

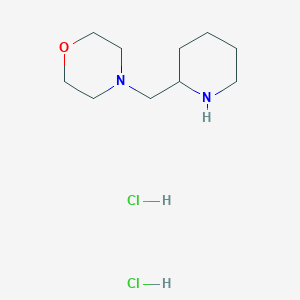

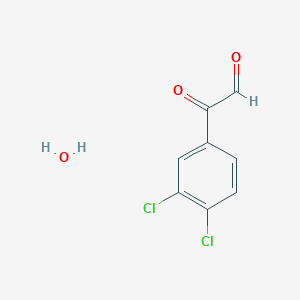

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)